molecular formula C16H18F3N3O4S B2481539 3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2176152-06-8

3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2481539
CAS No.: 2176152-06-8
M. Wt: 405.39
InChI Key: WGSGJOVJMOCWRH-UHFFFAOYSA-N
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Description

3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a compound of significant interest due to its unique chemical structure and potential applications across various fields. This compound comprises an imidazolidine-2,4-dione core, which is further functionalized with a piperidinyl group and a trifluoromethyl phenylsulfonyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves the following steps:

  • Formation of the Imidazolidine-2,4-dione Core: : This can be achieved through a cyclization reaction involving urea derivatives and appropriate diketones under acidic or basic conditions.

  • Substitution Reactions: : Introduction of the piperidinyl group is facilitated by nucleophilic substitution reactions, utilizing reactive intermediates such as halides or mesylates.

  • Phenylsulfonylation: : The final step involves the addition of the trifluoromethyl phenylsulfonyl group through sulfonation reactions employing trifluoromethylbenzene derivatives and sulfonyl chlorides.

Industrial Production Methods: Industrial-scale production may leverage optimized conditions for each step:

  • Efficient Catalysts: : Use of transition metal catalysts to improve yield.

  • Solvent Selection: : Use of polar aprotic solvents like DMSO to enhance reaction rates.

  • Temperature Control: : Optimization of reaction temperatures for each step to ensure high efficiency and safety.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly affecting the methyl group or the piperidinyl ring.

  • Reduction: : Reduction reactions typically target the imidazolidine ring or the phenylsulfonyl moiety.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially on the piperidinyl and phenyl rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

  • Substituents: : Halides, sulfonates, and triflates.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Introduction of functional groups like halides or nitro groups.

Scientific Research Applications

Chemistry

  • Catalyst Development: : As a ligand in coordination chemistry for catalyst design.

  • Synthesis of Complex Molecules: : Used in multi-step organic synthesis for pharmaceuticals.

Biology

  • Enzyme Inhibition: : Potential inhibitor of specific enzymes, useful in biochemical studies.

Medicine

  • Drug Development: : Investigated for its potential as a therapeutic agent in treating certain diseases due to its unique functional groups.

Industry

  • Polymer Chemistry: : Used as a monomer or crosslinking agent in polymer synthesis.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets:

  • Molecular Targets: : It may bind to proteins or enzymes, altering their activity.

  • Pathways Involved: : Involvement in biochemical pathways related to signal transduction or metabolic regulation.

Comparison with Similar Compounds

Comparison with Other Compounds

  • Structural Similarity: : Compounds like 4-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine have similar structural features.

  • Functional Group Variation: : Variations in functional groups lead to different reactivity and applications.

List of Similar Compounds

  • **4-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine

  • 1-(4-(trifluoromethyl)phenylsulfonyl)piperazine

  • 2,4-dioxoimidazolidine derivatives with various substituents

So, there it is—a deep dive into 3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione, touching on everything from synthesis to scientific applications. Ready for the next topic or anything else on your mind?

Properties

IUPAC Name

3-methyl-1-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O4S/c1-20-14(23)10-22(15(20)24)12-6-8-21(9-7-12)27(25,26)13-4-2-11(3-5-13)16(17,18)19/h2-5,12H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSGJOVJMOCWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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